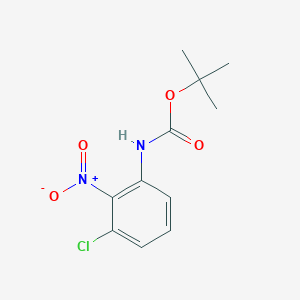

tert-Butyl (3-chloro-2-nitrophenyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (3-chloro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate typically involves the reaction of 3-chloro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: tert-Butyl (3-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

Major Products Formed:

Nucleophilic substitution: Substituted carbamates or thiocarbamates.

Reduction: 3-chloro-2-aminophenylcarbamate.

Hydrolysis: 3-chloro-2-nitroaniline and tert-butanol.

科学研究应用

Medicinal Chemistry

tert-Butyl (3-chloro-2-nitrophenyl)carbamate has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promising results in:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, notably Klebsiella pneumoniae. The presence of the chloro group enhances its efficacy by stabilizing interactions with bacterial targets.

- Anticancer Potential: Research on derivatives of this compound has demonstrated cytotoxic effects against cancer cell lines. For instance, a study involving Caco-2 colorectal cancer cells showed that a related compound reduced cell viability significantly (56.9% with a p-value of 0.0019), suggesting potential for further development in cancer therapies.

Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its structural features allow it to interact effectively with biological systems, making it suitable for developing compounds that target specific pests while minimizing environmental impact.

Biological Studies

Research has highlighted the role of this compound in biological systems:

- Enzyme Inhibition: The compound and its analogs have been investigated for their ability to inhibit cholinesterases, which are crucial targets in treating neurological disorders like Alzheimer's disease. Although specific IC50 values for this compound are not available, similar compounds have shown promising inhibitory activities.

- Neuroprotective Effects: Some studies suggest that structurally related carbamates may offer neuroprotective benefits by preventing neuronal apoptosis and promoting cell survival mechanisms through pathways involving Bcl-2 and autophagy.

Case Study 1: Antimicrobial Activity

| Compound | Activity Against Klebsiella pneumoniae | Mechanism |

|---|---|---|

| This compound | Significant | Interaction with penicillin-binding proteins leading to cell lysis |

This study demonstrates how the structural characteristics of the compound contribute to its effectiveness as an antimicrobial agent.

Case Study 2: Anticancer Activity

| Compound Derivative | Cell Viability (%) | p-value |

|---|---|---|

| Related Carbamate | 56.9 | 0.0019 |

This data indicates substantial anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

作用机制

The mechanism of action of tert-Butyl (3-chloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. The chloro substituent can influence the compound’s reactivity and binding affinity through electronic and steric effects.

相似化合物的比较

tert-Butyl (3-nitrophenyl)carbamate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

tert-Butyl (4-chloro-2-nitrophenyl)carbamate: The position of the chloro substituent affects the compound’s chemical properties and interactions.

tert-Butyl (3-chloro-4-nitrophenyl)carbamate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of the tert-butyl, chloro, and nitro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility distinguish it from other carbamate derivatives, allowing for selective modifications and targeted synthesis.

生物活性

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features, including the tert-butyl group, chloro substituent, and nitro group, contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A tert-butyl group that enhances solubility and steric hindrance.

- A chloro substituent that can participate in nucleophilic substitution reactions.

- A nitro group that can undergo reduction to an amino group under specific conditions.

Enzyme Interaction

This compound is utilized in studies involving enzyme-catalyzed reactions. It serves as a model compound for investigating the metabolism and toxicity of carbamate derivatives. Notably, it can inhibit certain enzymes involved in biochemical pathways, such as neuropathy target esterase (NTE), which is crucial for neuronal function and lipid metabolism .

Biochemical Pathways

The compound is involved in several significant biochemical pathways:

- Synthesis of N-Boc-protected anilines : This reaction is vital for creating intermediates in drug synthesis.

- Formation of tetrasubstituted pyrroles : These compounds are important in various biological applications due to their diverse biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmacologically active compounds. Its ability to modify biological targets makes it a candidate for developing new drugs with improved efficacy and safety profiles. The compound's unique structure allows for selective modifications that can enhance therapeutic properties .

Agrochemical Industry

This compound is also utilized in the agrochemical sector for producing pesticides and herbicides. Its reactivity enables the formation of various agrochemical products that are essential for agricultural practices.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit NTE activity, which is linked to delayed neurotoxicity caused by organophosphorus compounds. The inhibition mechanism involves binding to the active site of the enzyme, leading to functional impairment .

- Synthesis and Activity Correlation : A study explored the synthesis of derivatives based on this carbamate and evaluated their antiplasmodial activity against Plasmodium falciparum. The results indicated that structural modifications significantly impacted biological activity, highlighting the importance of substitution patterns in drug design .

- Deprotection Strategies : Another investigation focused on mild deprotection methods for N-Boc groups using oxalyl chloride. This study showcased the versatility of tert-butyl carbamates in synthetic chemistry, emphasizing their role in facilitating complex organic transformations while maintaining high yields .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| tert-Butyl (3-nitrophenyl)carbamate | Lacks chloro substituent | Different reactivity profile |

| tert-Butyl (4-chloro-2-nitrophenyl)carbamate | Chloro at different position | Variations in enzyme interaction |

| tert-Butyl (3-chloro-4-nitrophenyl)carbamate | Different substitution pattern | Altered pharmacological properties |

属性

IUPAC Name |

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYCCHVOEJTXGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。